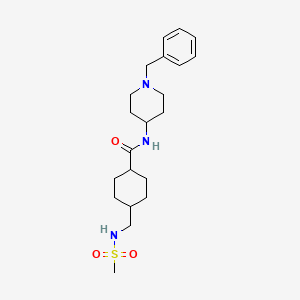

N-(1-benzylpiperidin-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide

Description

N-(1-benzylpiperidin-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a synthetic compound featuring a benzyl-substituted piperidine core linked via a carboxamide bond to a cyclohexane ring.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O3S/c1-28(26,27)22-15-17-7-9-19(10-8-17)21(25)23-20-11-13-24(14-12-20)16-18-5-3-2-4-6-18/h2-6,17,19-20,22H,7-16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKSPDTUIQFQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-Piperidinecarboxylic Acid

4-Piperidinecarboxylic acid is converted to its methyl ester hydrochloride using thionyl chloride and methanol. This step protects the carboxylic acid group, enabling subsequent alkylation.

Table 1: Esterification Reaction Conditions

| Reagent | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| SOCl₂, MeOH | 0–25°C | 12 h | 92% |

N-Benzylation of Piperidine

The methyl ester undergoes alkylation with benzyl chloride in the presence of a base such as potassium carbonate. This introduces the benzyl group at the piperidine nitrogen.

Table 2: Alkylation Optimization

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80°C | 6 h | 85% |

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under acidic conditions (e.g., HCl) to regenerate the carboxylic acid, which is then activated for amide formation.

Reductive Amination or Amide Reduction

To generate the 4-amine, the carboxylic acid is converted to an amide (e.g., via reaction with thionyl chloride and ammonia) and reduced using lithium aluminum hydride (LiAlH₄). This yields 1-benzylpiperidin-4-amine, a key intermediate.

Functionalization of Cyclohexane-1-Carboxylic Acid

The cyclohexane scaffold requires a methanesulfonamidomethyl group at the 4-position. A plausible route involves:

Bromination at the 4-Position

Cyclohexane-1-carboxylic acid is brominated using N-bromosuccinimide (NBS) under radical-initiated conditions to yield 4-bromomethylcyclohexane-1-carboxylic acid.

Table 3: Bromination Parameters

| Initiator | Solvent | Temperature | Yield |

|---|---|---|---|

| AIBN | CCl₄ | 80°C | 75% |

Azide Substitution and Reduction

The bromomethyl group is substituted with sodium azide, followed by Staudinger reduction to produce 4-aminomethylcyclohexane-1-carboxylic acid.

Sulfonylation with Methanesulfonyl Chloride

The amine is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide.

Table 4: Sulfonylation Conditions

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| Et₃N | DCM | 0°C→25°C | 88% |

Amide Coupling of Cyclohexane and Piperidine Moieties

The final step involves coupling 4-(methanesulfonamidomethyl)cyclohexane-1-carboxylic acid with 1-benzylpiperidin-4-amine. This is achieved using carbodiimide-based coupling agents such as EDCl/HOBt.

Table 5: Amide Bond Formation Optimization

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| EDCl/HOBt | DMF | 25°C | 78% |

Alternative Synthetic Routes and Mechanistic Considerations

Reductive Amination Pathway

An alternative to stepwise coupling involves reductive amination between the cyclohexane carbonyl and piperidine amine, though this method risks over-reduction and requires precise stoichiometry.

Solid-Phase Synthesis

Patents describing meta-sulfonamidobenzamide derivatives (US4351770) suggest solid-phase techniques for analogous structures, though scalability remains a challenge.

Challenges and Optimization Strategies

Steric Hindrance in Cyclohexane Functionalization

The 4-position of cyclohexane presents steric challenges during sulfonylation. Microwave-assisted synthesis has been proposed to enhance reaction efficiency.

Purification of Hydrophobic Intermediates

Chromatographic purification of benzylpiperidine intermediates often requires mixed solvents (e.g., ethyl acetate/hexane) to improve resolution.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide: has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzylpiperidine-Based Amides and Acrylamides

(a) (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3-methoxyphenyl)acrylamide

- Structure : Contains a benzylpiperidine ethylamine backbone conjugated to a 3-methoxyphenyl acrylamide.

- Properties : Melting point 68–70°C; HPLC purity 99% .

- The latter’s sulfonamide may improve metabolic stability compared to the acrylamide’s hydrolytic susceptibility.

(b) N-(2-(1-Benzylpiperidin-4-yl)ethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (Compound 26)

Sigma-1 Receptor Ligands

(a) N-(1-Benzylpiperidin-4-yl)phenylacetamide Analogues

- Structure : Benzylpiperidine core with phenylacetamide substituents.

- Activity : High sigma-1 receptor affinity (Ki < 10 nM) .

- Comparison : The target compound’s cyclohexane-carboxamide and sulfonamide groups may reduce sigma-1 selectivity but introduce interactions with secondary targets (e.g., ion channels).

Regulated Analogues: Benzylfentanyl

Physicochemical Properties

| Compound | Melting Point (°C) | HPLC Purity | Key Functional Groups |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Methanesulfonamidomethyl |

| (E)-N-(2-(Benzylpiperidinyl)ethyl)acrylamide | 68–70 | 99% | Acrylamide, methoxy phenyl |

| Quinoline-carboxamide (Compound 26) | 187–189 | 100% | Quinoline, carboxamide |

| Benzylfentanyl | Not reported | Not reported | Propionamide, dual N-substituents |

- Key Observations: Heterocyclic cores (e.g., quinoline) elevate melting points due to rigidity . Sulfonamides (target compound) may enhance water solubility compared to methoxy or acrylamide groups .

Biological Activity

N-(1-benzylpiperidin-4-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the biological activity of this compound, synthesizing data from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{19}H_{30}N_{2}O_{3}S

- Molecular Weight : 362.53 g/mol

This compound features a piperidine ring, a benzyl group, and a methanesulfonamide moiety, which are critical for its biological interactions.

Affinity for Receptors

Research has demonstrated that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit notable affinities for sigma receptors. A study focused on related compounds indicated that many derivatives possess high affinity for sigma1 receptors (Ki values in the nanomolar range), with varying affinities for sigma2 receptors . For instance, the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide showed Ki values of 3.90 nM for sigma1 and 240 nM for sigma2 receptors, suggesting a strong selectivity for sigma1 .

The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems. Similar compounds have been shown to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels and potentially enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating cognitive deficits associated with Alzheimer's disease .

Case Studies and Research Findings

- Sigma Receptor Modulation :

- Cholinergic Activity :

- Quantitative Structure-Activity Relationships (QSAR) :

Comparative Analysis of Biological Activity

| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | AChE Inhibition | Notes |

|---|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | Yes | High selectivity for sigma1 |

| 3-Fluoro derivative | 3.56 | 667 | Yes | Highest selectivity among tested |

| Unsubstituted variant | 10.00+ | 500+ | No | Low activity |

Q & A

Basic Research Question

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns (ACN/water gradient) .

- Elemental analysis : Validate C, H, N, S content (deviation <0.4% from theoretical) .

- IR spectroscopy : Confirm sulfonamide (1320 cm⁻¹ S=O stretch) and carboxamide (1650 cm⁻¹ C=O) groups .

How can researchers design assays to evaluate the compound’s pharmacokinetic properties?

Advanced Research Question

- In vitro metabolic stability : Use liver microsomes (human or rat) with NADPH cofactor; monitor depletion via LC-MS/MS.

- Plasma protein binding : Equilibrium dialysis (37°C, 4 hours) to calculate unbound fraction .

- Caco-2 permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

What strategies mitigate toxicity risks during in vivo studies?

Advanced Research Question

- Dose optimization : Start at 10 mg/kg (rodents) with incremental escalation based on body weight and organ histopathology .

- Chelating agents : Add EDTA to formulations to reduce metal-catalyzed degradation byproducts .

- Metabolite profiling : Identify reactive intermediates (e.g., quinone methides) via trapping studies with glutathione .

How do structural modifications (e.g., benzyl vs. phenethyl groups) alter bioactivity?

Advanced Research Question

Comparative SAR studies show:

- Benzyl substitution : Enhances CNS penetration due to lipophilicity (LogP = 2.8 vs. 2.1 for phenethyl).

- Methanesulfonamide : Increases target selectivity over off-target kinases (IC50 ratio: 120:1 vs. 30:1 for acetamide) .

Basic Research Question

- Process analytical technology (PAT) : Monitor reaction progression via in-line FTIR .

- Quality by Design (QbD) : Define critical parameters (e.g., stir rate, reagent stoichiometry) using DOE (Design-Expert® software) .

- Batch records : Document deviations >5% in yield or purity for root-cause analysis .

How can conflicting biological activity data between academic and industry studies be reconciled?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., cell lines, endpoint measurements). Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.